4-Benzoylbenzoic acid basic properties
4-Benzoylbenzoic acid basic properties
An In-depth Technical Guide on the Core Properties of 4-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylbenzoic acid (4-BBA), a versatile organic compound, serves as a key intermediate in various chemical syntheses and possesses unique photochemical properties. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and spectroscopic properties of 4-Benzoylbenzoic acid. It is intended to be a vital resource for researchers, chemists, and professionals in drug development, offering meticulously compiled data, detailed experimental protocols for property determination, and a visualization of its functional mechanism as a photooxidant. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.
Chemical Identity and Structure
4-Benzoylbenzoic acid, also known as p-benzoylbenzoic acid or benzophenone-4-carboxylic acid, is an aromatic ketone and carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the para (4-) position with a benzoyl group.
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Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[2]
Physicochemical Properties
The physical and chemical properties of 4-Benzoylbenzoic acid are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various systems.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light beige crystalline powder/solid. | [1] |
| Melting Point | 197-200 °C | [1][3] |
| Boiling Point | 327.84 °C (rough estimate) | [6] |
| Density | 1.2022 g/cm³ (rough estimate) | [4][6] |
| Flash Point | 219.3 °C | [4][6] |
| Vapor Pressure | 1.18E-07 mmHg at 25°C | [6] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Partly soluble/sparingly soluble in aqueous buffers. | [4][6][7] |
| Organic Solvents | Soluble in alcohols, esters, DMSO, and DMF. | [6][7] |
| DMSO | ~10 mg/mL | [7] |
| DMF | ~30 mg/mL | [7] |
| DMF:PBS (pH 7.2) 1:5 | ~0.16 mg/mL | [7] |
Table 3: Chemical and Spectroscopic Properties
| Property | Value / Description | Source(s) |
| pKa | 3.41 ± 0.04 (spectroscopically measured) | [8] |
| UV/Vis λmax | 257 nm | [7] |
| LogP | 2.6158 | [9] |
| Reactivity | Stable. Incompatible with strong bases and strong oxidizing agents. | [6] |
| Function | Photooxidant. | [5][7] |
Experimental Protocols
This section provides detailed methodologies for the determination of key properties of 4-Benzoylbenzoic acid. These are generalized protocols based on standard laboratory techniques.
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound, which is a key indicator of purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (optional)
Procedure:
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Sample Preparation: Place a small amount of 4-Benzoylbenzoic acid on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a spatula or mortar and pestle.
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Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
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Initial Determination (Rapid Heating): Heat the apparatus rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.
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Accurate Determination (Slow Heating): Allow the apparatus to cool below the approximate melting point. Insert a new sample tube. Heat the apparatus again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.[2][3][4]
Solubility Determination
Objective: To qualitatively determine the solubility of 4-Benzoylbenzoic acid in various solvents.
Apparatus:
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Small test tubes
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Spatula
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Graduated pipettes or cylinders
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Vortex mixer (optional)
Procedure:
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Sample Preparation: Add approximately 25 mg of 4-Benzoylbenzoic acid to a clean, dry test tube.
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Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMF) to the test tube in small portions.
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Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution. Observe if the solid dissolves.
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Classification:
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Soluble: The entire solid dissolves completely, forming a clear solution.
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Partly Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
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Insoluble: The solid does not appear to dissolve at all.
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pH-Dependent Solubility (for aqueous solutions): For solubility in acidic or basic aqueous solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃), follow the same procedure. A change in solubility compared to water indicates the presence of an acidic or basic functional group. Since 4-BBA is an acid, it is expected to be more soluble in basic solutions like 5% NaOH.[10][11][12]
¹H NMR Spectroscopy
Objective: To obtain a proton Nuclear Magnetic Resonance (¹H NMR) spectrum to confirm the chemical structure of 4-Benzoylbenzoic acid.
Apparatus:
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NMR spectrometer
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NMR tubes
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Deuterated solvent (e.g., DMSO-d₆, as 4-BBA is soluble in DMSO)
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Vial and Pasteur pipette
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Glass wool
Procedure:
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Sample Preparation: Weigh approximately 5-25 mg of 4-Benzoylbenzoic acid into a small, clean vial.
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Dissolution: Add approximately 0.7-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Swirl or gently warm the vial to completely dissolve the solid.
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Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral quality. The final sample depth in the tube should be about 4-5 cm.[6][13][14]
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Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be set up to 'lock' onto the deuterium signal of the solvent, and the magnetic field will be 'shimmed' to optimize its homogeneity.
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Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. This typically involves a series of radiofrequency pulses and the detection of the resulting free induction decay (FID).
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Data Processing: The raw FID data is Fourier transformed to produce the final spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced (e.g., to the residual solvent peak). Integration of the peaks provides the relative ratios of the different types of protons.[6]
Mechanism of Action & Experimental Workflow
Photooxidant Activity
4-Benzoylbenzoic acid functions as a photooxidant. Upon activation by light (photoexcitation), it can transition to an excited triplet state. In this state, it can initiate chemical reactions through two primary mechanisms, often referred to as Type I and Type II photosensitized oxidation.[5][15]
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Type I Mechanism: The excited photosensitizer can directly react with a substrate molecule by abstracting a hydrogen atom or transferring an electron, leading to the formation of radical species. These radicals can then react with molecular oxygen.
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Type II Mechanism: The excited triplet state of the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen then oxidizes the substrate.[16]
The following diagram illustrates a generalized experimental workflow for utilizing 4-Benzoylbenzoic acid as a photosensitizer in a laboratory setting.
Caption: Generalized workflow for a photo-oxidation experiment.
Safety and Handling
4-Benzoylbenzoic acid should be handled with care in a laboratory setting.
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Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and strong oxidizing agents.[6]
This guide provides a foundational understanding of 4-Benzoylbenzoic acid. For specific applications, further investigation into its reactivity and compatibility with other reagents is recommended.
References
- 1. byjus.com [byjus.com]
- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. pennwest.edu [pennwest.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How To [chem.rochester.edu]
- 7. longdom.org [longdom.org]
- 8. athabascau.ca [athabascau.ca]
- 9. ej-eng.org [ej-eng.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photosensitizer - Wikipedia [en.wikipedia.org]
